molecular formula C17H18N2O2 B10877748 2-{(E)-[2-(2-methoxyphenyl)hydrazinylidene]methyl}-6-(prop-2-en-1-yl)phenol

2-{(E)-[2-(2-methoxyphenyl)hydrazinylidene]methyl}-6-(prop-2-en-1-yl)phenol

Cat. No.: B10877748
M. Wt: 282.34 g/mol
InChI Key: APZMXVQZNLBLPT-LDADJPATSA-N
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Description

3-ALLYL-2-HYDROXYBENZALDEHYDE 1-(2-METHOXYPHENYL)HYDRAZONE is a complex organic compound with the molecular formula C24H31N3O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ALLYL-2-HYDROXYBENZALDEHYDE 1-(2-METHOXYPHENYL)HYDRAZONE typically involves the condensation reaction between 3-ALLYL-2-HYDROXYBENZALDEHYDE and 1-(2-METHOXYPHENYL)HYDRAZINE. This reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then purified by recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-ALLYL-2-HYDROXYBENZALDEHYDE 1-(2-METHOXYPHENYL)HYDRAZONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, reduction may produce hydrazines and aldehydes, and substitution reactions can result in various substituted hydrazones .

Scientific Research Applications

3-ALLYL-2-HYDROXYBENZALDEHYDE 1-(2-METHOXYPHENYL)HYDRAZONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-ALLYL-2-HYDROXYBENZALDEHYDE 1-(2-METHOXYPHENYL)HYDRAZONE involves its interaction with specific molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ALLYL-2-HYDROXYBENZALDEHYDE 1-(2-METHOXYPHENYL)HYDRAZONE is unique due to the presence of both the allyl and hydroxybenzaldehyde groups, which confer specific chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

2-[(E)-[(2-methoxyphenyl)hydrazinylidene]methyl]-6-prop-2-enylphenol

InChI

InChI=1S/C17H18N2O2/c1-3-7-13-8-6-9-14(17(13)20)12-18-19-15-10-4-5-11-16(15)21-2/h3-6,8-12,19-20H,1,7H2,2H3/b18-12+

InChI Key

APZMXVQZNLBLPT-LDADJPATSA-N

Isomeric SMILES

COC1=CC=CC=C1N/N=C/C2=CC=CC(=C2O)CC=C

Canonical SMILES

COC1=CC=CC=C1NN=CC2=CC=CC(=C2O)CC=C

Origin of Product

United States

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